

An In-depth Technical Guide to Tetraheptylammonium Bromide and Related Compounds

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Compound of Interest					
Compound Name:	Tetraheptylammonium				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **tetraheptylammonium** bromide and related tetraalkylammonium compounds. These quaternary ammonium salts are versatile molecules with applications ranging from phase transfer catalysis to the synthesis of nanoparticles and have significant potential in various research and development fields, including pharmaceuticals.

Core Chemical Data

The Chemical Abstracts Service (CAS) number for **Tetraheptylammonium** bromide is 4368-51-8.[1][2][3][4][5][6][7][8][9] This unique identifier is essential for accurately identifying the compound in literature, databases, and commercial listings. The following table summarizes key quantitative data for **tetraheptylammonium** bromide and a selection of related tetraalkylammonium bromide compounds, facilitating comparison of their physical properties.



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Tetraethylammon ium bromide	71-91-0	C8H20BrN	210.16	285 (decomposes)
Tetrapropylammo nium bromide	1941-30-6	C12H28BrN	266.26	265-274
Tetrabutylammon ium bromide	1643-19-2	C16H36BrN	322.37	102-106
Tetrahexylammo nium bromide	4328-13-6	C24H52BrN	434.58	99-100
Tetraheptylammo nium bromide	4368-51-8	C28H60BrN	490.69	87-89
Tetraoctylammon ium bromide	14866-33-2	C32H68BrN	546.79	95-98

Solubility Profile:

Tetraheptylammonium bromide is soluble in water and methanol.[8] Generally, tetraalkylammonium bromides exhibit good solubility in polar solvents.[5] For instance, tetrabutylammonium bromide is soluble in water, alcohol, ether, and acetone, with slight solubility in benzene.[7] The solubility in organic solvents tends to increase with the length of the alkyl chains, making **tetraheptylammonium** bromide a suitable candidate for applications requiring solubility in less polar media.[1]

Spectral Data:

- ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for **Tetraheptylammonium** bromide and can be used to confirm its structure.[2][10]
- Infrared (IR) Spectroscopy: The IR spectrum of **Tetraheptylammonium** bromide is also available and provides information about its functional groups.[2][6][10]



Experimental Protocols

The synthesis of **tetraheptylammonium** bromide and other tetraalkylammonium bromides is typically achieved through the Menshutkin reaction. This reaction involves the quaternization of a tertiary amine with an alkyl halide.[11]

General Synthesis of Tetraalkylammonium Bromides:

The fundamental reaction for synthesizing a symmetric tetraalkylammonium bromide is as follows:

Trialkylamine + Alkyl Bromide → Tetraalkylammonium Bromide

Detailed Experimental Protocol for the Synthesis of **Tetraheptylammonium** Bromide:

This protocol is a generalized procedure based on the principles of the Menshutkin reaction for the synthesis of tetraalkylammonium halides.

Materials and Equipment:

- Triheptylamine
- 1-Bromoheptane
- Acetonitrile (or another suitable polar aprotic solvent)
- Round-bottom flask with a reflux condenser
- · Magnetic stirrer and heating mantle
- Rotary evaporator
- Crystallization dish
- Vacuum oven
- n-Hexane (for recrystallization)

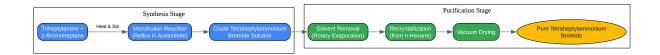
Procedure:



- Reaction Setup: In a clean, dry round-bottom flask, dissolve triheptylamine in a suitable volume of acetonitrile.
- Addition of Alkyl Halide: To the stirred solution, add a stoichiometric equivalent or a slight excess of 1-bromoheptane.
- Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction
 time will vary depending on the specific reactants and solvent but can range from several
 hours to overnight. Monitor the reaction progress by a suitable technique, such as thin-layer
 chromatography (TLC).
- Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
- Purification by Recrystallization: The crude tetraheptylammonium bromide can be purified
 by recrystallization.[8] Dissolve the crude product in a minimal amount of hot n-hexane. Allow
 the solution to cool slowly to room temperature, and then cool further in an ice bath to induce
 crystallization.
- Isolation and Drying: Collect the crystalline product by vacuum filtration and wash with a small amount of cold n-hexane. Dry the purified **tetraheptylammonium** bromide in a vacuum oven at a moderate temperature (e.g., 70°C) to remove any residual solvent.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **Tetraheptylammonium** Bromide.



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Caption: Synthesis and purification workflow for **Tetraheptylammonium** Bromide.

This guide provides a foundational understanding of **tetraheptylammonium** bromide and its analogs, offering essential data and protocols for researchers in the field. The provided information is intended to support further investigation and application of these versatile compounds in scientific and developmental endeavors.

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